D,L-O-Desmethyl Venlafaxine-d10

概述

描述

D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .

化学反应分析

Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

科学研究应用

Pharmacokinetic Studies

D,L-O-Desmethyl Venlafaxine-d10 serves as an internal standard in pharmacokinetic studies. Its deuterated form allows for precise quantification of O-desmethylvenlafaxine levels in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This is crucial for understanding the metabolism of Venlafaxine and its efficacy in clinical settings .

In clinical toxicology, this compound is utilized to detect and quantify the presence of its parent compound and metabolites in urine samples. This application is vital for forensic analysis, drug testing, and monitoring therapeutic drug levels to prevent toxicity .

Case Study: Urinary Analysis

A study demonstrated the use of deuterated standards in urine drug testing, highlighting the effectiveness of this compound in accurately measuring drug levels post-administration. This method enhances the reliability of results by compensating for matrix effects commonly observed in biological samples .

Environmental Impact Studies

Research into the fate of pharmaceuticals in wastewater treatment systems has identified this compound as a significant marker for studying the degradation and transformation products of Venlafaxine. Its stability allows researchers to track its presence and concentration changes throughout treatment processes .

Table 2: Environmental Degradation Rates

| Compound | Initial Concentration (ng/L) | Degradation Rate (%) |

|---|---|---|

| Venlafaxine | 24.6 | 43 |

| O-desmethyl Venlafaxine | 38.1 | 37 |

Biodegradation Studies

Studies have shown that this compound can be used to assess biodegradation processes involving fungi and other microorganisms. This research is essential for developing bioremediation strategies to mitigate pharmaceutical pollution in aquatic environments .

Case Study: Fungal Biodegradation

In a controlled study, various fungal strains were tested for their ability to degrade O-desmethyl venlafaxine under aerobic conditions. The results indicated varying degradation efficiencies, with some strains achieving over 90% removal after specific treatment durations .

Reference Standards for Analytical Chemistry

This compound is frequently employed as a reference standard in analytical chemistry laboratories to ensure the accuracy and precision of analytical methods used to study pharmaceutical compounds. Its use helps validate methods for detecting trace levels of drugs in complex matrices such as blood, urine, and wastewater .

作用机制

The mechanism of action of D,L-O-Desmethyl Venlafaxine-d10 is similar to that of its parent compound, venlafaxine. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This action helps alleviate symptoms of depression by enhancing neurotransmission in the central nervous system .

相似化合物的比较

O-Desmethylvenlafaxine: The non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d10.

Venlafaxine: The parent compound from which O-Desmethylvenlafaxine is derived.

Desvenlafaxine: Another active metabolite of venlafaxine with similar pharmacological properties

Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .

生物活性

D,L-O-Desmethyl Venlafaxine-d10 is a deuterated form of O-desmethylvenlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound, primarily used in pharmacokinetic studies, has garnered attention due to its biological activity and implications in therapeutic settings. This article explores its pharmacological properties, metabolism, and clinical relevance based on diverse research findings.

- Molecular Formula : CHDNO

- Molecular Weight : 273.44 g/mol

- CAS Number : 1062607-49-1

This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.

Pharmacological Profile

This compound functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its biological activity is primarily linked to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), thus increasing their availability in the synaptic cleft. The compound exhibits the following characteristics:

- Inhibition Potency :

- Receptor Affinity : this compound shows negligible affinity for adrenergic receptors (α1), histaminergic receptors (H1), and muscarinic receptors, indicating a relatively selective profile for serotonin and norepinephrine .

Metabolism and Pharmacokinetics

This compound is primarily produced through the first-pass metabolism of venlafaxine. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the conversion of venlafaxine to its active metabolite .

Key Pharmacokinetic Parameters:

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

|---|---|---|

| Bioavailability | 45% (extended-release) | ~12.6% (regular-release) |

| Half-life | 2 to 13 hours | 10 to 19 hours |

| Plasma protein binding | ~27% | ~30% |

| Clearance (CL/F) | 83.7 L/h | 19.53 L/h |

| Volume of distribution (V/F) | 343 L | 282 L |

These parameters indicate that both venlafaxine and its metabolite have significant systemic exposure post-administration, with variations influenced by factors such as body weight and renal function .

Clinical Implications

The clinical relevance of this compound is underscored by its role in treating major depressive disorder (MDD) and anxiety disorders. Its efficacy is attributed to the enhancement of serotonergic and noradrenergic neurotransmission.

Case Studies

- Fatal Case Study : A notable case involving venlafaxine self-poisoning highlighted the tissue distribution of both venlafaxine and O-desmethylvenlafaxine. In this case, a patient ingested an excessive dose leading to death within 12 hours, emphasizing the potency of these compounds even at high concentrations .

- Population Pharmacokinetic Modeling : A study developed a joint population pharmacokinetic model for venlafaxine and O-desmethylvenlafaxine in healthy volunteers, revealing that factors like age, sex, and concurrent medications significantly affect drug clearance rates .

属性

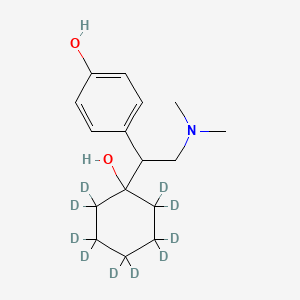

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-SZWCYPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。